molecular formula C12H11N B13778877 1-(Naphthalen-2-YL)aziridine CAS No. 931088-06-1

1-(Naphthalen-2-YL)aziridine

Cat. No.: B13778877
CAS No.: 931088-06-1
M. Wt: 169.22 g/mol
InChI Key: OWTBQDIXEUDSSD-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-YL)aziridine is an organic compound that features a three-membered aziridine ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-YL)aziridine can be achieved through several methods. One common approach involves the reaction of naphthalene-2-amine with an epoxide under basic conditions, leading to the formation of the aziridine ring. Another method includes the cyclization of a suitable precursor, such as a halogenated naphthalene derivative, with an amine in the presence of a base .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-YL)aziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aziridine N-oxides.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

1-(Naphthalen-2-YL)aziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-YL)aziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of the aziridine ring and the naphthalene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

931088-06-1

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-naphthalen-2-ylaziridine

InChI

InChI=1S/C12H11N/c1-2-4-11-9-12(13-7-8-13)6-5-10(11)3-1/h1-6,9H,7-8H2

InChI Key

OWTBQDIXEUDSSD-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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